2-Me PeER

Description

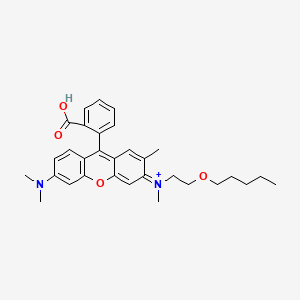

Its molecular formula is C₃₁H₃₇N₂O₄⁺, with a molecular weight of 501.64 g/mol . It is utilized in fluorescence-activated cell sorting (FACS) to isolate homogeneous populations of human induced pluripotent stem cell (hiPSC)-derived hepatocytes and intestinal epithelial cells, which are critical for drug metabolism studies and regenerative medicine . Key properties include:

2-Me PeER’s specificity for CYP3A4 makes it a valuable tool for functional cell isolation and real-time enzymatic activity monitoring.

Propriétés

Formule moléculaire |

C31H37N2O4+ |

|---|---|

Poids moléculaire |

501.6 g/mol |

Nom IUPAC |

[9-(2-carboxyphenyl)-6-(dimethylamino)-2-methylxanthen-3-ylidene]-methyl-(2-pentoxyethyl)azanium |

InChI |

InChI=1S/C31H36N2O4/c1-6-7-10-16-36-17-15-33(5)27-20-29-26(18-21(27)2)30(23-11-8-9-12-24(23)31(34)35)25-14-13-22(32(3)4)19-28(25)37-29/h8-9,11-14,18-20H,6-7,10,15-17H2,1-5H3/p+1 |

Clé InChI |

MRDODGZEFDFFAZ-UHFFFAOYSA-O |

SMILES canonique |

CCCCCOCC[N+](=C1C=C2C(=C(C3=C(O2)C=C(C=C3)N(C)C)C4=CC=CC=C4C(=O)O)C=C1C)C |

Origine du produit |

United States |

Analyse Des Réactions Chimiques

2-Me PeER undergoes several types of chemical reactions, primarily involving its interaction with cytochrome P450 enzymes. The compound is designed to detect CYP3A4 activity, making it a valuable tool in biochemical assays. The major product formed from these reactions is a fluorescent signal, which indicates the presence and activity of CYP3A4 .

Applications De Recherche Scientifique

2-Me PeER has a wide range of scientific research applications:

Chemistry: Used as a fluorescent probe to study enzyme activity and metabolic pathways.

Biology: Employed in cell sorting techniques to isolate specific cell types based on enzyme activity.

Medicine: Utilized in drug discovery and development to screen for compounds that affect CYP3A4 activity.

Mécanisme D'action

The mechanism of action of 2-Me PeER involves its interaction with CYP3A4. When CYP3A4 is active, it metabolizes this compound, resulting in a fluorescent signal. This signal can be detected and measured, providing insights into the enzyme’s activity. The molecular targets of this compound are primarily the active sites of CYP3A4, where the compound undergoes metabolic transformation .

Comparaison Avec Des Composés Similaires

Comparison with Structurally or Functionally Related Compounds

These compounds differ significantly in structure, mechanism, and application, as outlined below:

2-Methoxyestradiol (2-ME)

- Molecular Formula : C₁₉H₂₄O₃

- Molecular Weight : 300.39 g/mol

- Application : Anticancer agent with anti-angiogenic and neuroprotective properties .

- Key Differences: Unlike 2-Me PeER, 2-ME is a natural metabolite of estradiol and exhibits minimal estrogen receptor affinity . It inhibits HIF-1α, MMP-9, and VEGF pathways, reducing neuroinflammation and brain edema in subarachnoid hemorrhage models .

2-Methoxyethanol (2-ME)

- Molecular Formula : C₃H₈O₂

- Molecular Weight : 76.09 g/mol

- Application : Industrial solvent with reproductive toxicity in rodents .

- Key Differences: 2-Methoxyethanol induces testicular degeneration in rats, which is mitigated by serine or glycine . Unlike this compound, it lacks therapeutic utility and is primarily studied for toxicological effects.

General CYP3A4 Probes (Hypothetical Comparison)

- Mechanism : These probes are metabolized by CYP3A4 but lack fluorescent properties, requiring liquid chromatography or mass spectrometry for detection.

- Advantage of this compound: Enables real-time, non-destructive fluorescent imaging and FACS-based cell sorting .

Critical Analysis of Research Findings

This compound’s Unique Advantages

- Precision in Cell Sorting: this compound outperforms non-fluorescent CYP3A4 probes by enabling live-cell imaging and population homogeneity in hiPSC-derived cells .

- Stability : Long-term storage stability (-20°C for 3 years) surpasses many enzymatic substrates requiring fresh preparation .

Limitations and Contrasts

Q & A

How can researchers design robust experiments to evaluate the specificity of 2-Me PeER as a CYP3A4 fluorescent probe in heterogeneous biological samples?

Answer:

To assess specificity, employ a comparative inhibition assay using recombinant CYP isoforms (e.g., CYP3A4, CYP3A5, CYP2D6) and measure fluorescence quenching under standardized conditions . Include negative controls (e.g., CYP-free systems) and positive controls (known CYP3A4 inhibitors like ketoconazole). Use PICOT framework to define:

- Population : Target enzyme (CYP3A4) vs. off-target isoforms.

- Intervention : this compound concentration gradients.

- Comparison : Fluorescence signals in presence/absence of isoform-specific inhibitors.

- Outcome : IC50 values for CYP3A4 vs. other isoforms.

- Time : Kinetic measurements to rule out time-dependent artifacts.

Validate results with orthogonal methods (e.g., LC-MS for metabolite quantification) to confirm probe specificity .

What advanced strategies address contradictions in fluorescence data when using this compound under varying pH or redox conditions?

Answer:

Contradictions often arise from environmental interference. Apply a multivariate experimental design :

Systematic pH titration (pH 6.0–8.0) to identify optimal conditions for probe stability.

Redox challenge assays using agents like DTT or H2O2 to assess probe resilience.

Cross-validate with fluorometric plate readers and confocal microscopy to rule out instrumentation bias.

Use PEO framework to structure variables:

- Population : Probe behavior in buffered vs. cellular lysate environments.

- Exposure : Controlled redox/pH perturbations.

- Outcome : Normalized fluorescence intensity ratios.

Document inconsistencies in Supporting Information with raw data spectra to enable peer scrutiny .

How should researchers characterize the purity and structural integrity of synthesized this compound batches to ensure reproducibility?

Answer:

Follow Beilstein Journal of Organic Chemistry guidelines :

- Analytical Techniques :

- HPLC-UV/Vis (≥95% purity threshold, retention time consistency).

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation.

- 1H/13C NMR to verify rhodamine backbone methylation and absence of byproducts.

- Documentation :

What methodological considerations are critical when comparing this compound with alternative CYP3A4 probes (e.g., dibenzylfluorescein) in live-cell imaging?

Answer:

Adopt a dual-probe competitive assay to minimize cellular autofluorescence interference:

Parallel imaging : Co-administer this compound and a reference probe (e.g., dibenzylfluorescein) in CYP3A4-overexpressing cell lines.

Quantitative colocalization analysis : Use tools like ImageJ’s Pearson correlation coefficient to assess probe overlap.

Ethical relevance (FINER criteria) : Ensure cell viability >90% post-experiment via trypan blue exclusion .

Advanced researchers should publish raw pixel-intensity histograms and disclose laser power/emission filters to enable replication .

How can researchers optimize the limit of detection (LOD) for this compound in low-abundance CYP3A4 systems?

Answer:

LOD optimization requires signal-to-noise (S/N) enhancement :

- Experimental Adjustments :

- Pre-incubate samples with CYP3A4 cofactors (NADPH) to maximize enzymatic turnover.

- Use quenchers (e.g., sodium dithionite) to suppress background fluorescence.

- Statistical Framework :

What peer-review criteria are most critical for validating this compound-related manuscripts?

Answer:

Reviewers typically demand:

- Reproducibility : Full experimental protocols in Supporting Information, including buffer compositions and instrument calibration steps .

- Data Transparency : Raw fluorescence traces, unprocessed NMR/HPLC files, and cell viability data.

- Conflict Mitigation : Disclose any solvent effects (e.g., DMSO >0.1% v/v alters CYP activity) .

- Theoretical Grounding : Compare this compound’s binding kinetics with crystallographic CYP3A4 structures (e.g., PDB ID 1TQN) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.